molecular formula C11H18N2 B14464919 Cyclohexylidene[(propan-2-yl)amino]acetonitrile CAS No. 73171-65-0

Cyclohexylidene[(propan-2-yl)amino]acetonitrile

Cat. No.: B14464919
CAS No.: 73171-65-0
M. Wt: 178.27 g/mol
InChI Key: MJTQRHRFYCTFEU-UHFFFAOYSA-N
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Description

Cyclohexylidene[(propan-2-yl)amino]acetonitrile is an organic compound characterized by the presence of a cyclohexylidene group, an isopropylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylidene[(propan-2-yl)amino]acetonitrile typically involves the reaction of cyclohexanone with isopropylamine and acetonitrile under specific conditions. One common method is reductive amination, where cyclohexanone reacts with isopropylamine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylidene[(propan-2-yl)amino]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Cyclohexylidene[(propan-2-yl)amino]acetic acid.

    Reduction: Cyclohexylidene[(propan-2-yl)amino]ethanol.

    Substitution: Cyclohexylidene[(propan-2-yl)amino]acetate.

Scientific Research Applications

Cyclohexylidene[(propan-2-yl)amino]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexylidene[(propan-2-yl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical reactions. Its nitrile group can participate in electrophilic reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylidene[(methyl)amino]acetonitrile
  • Cyclohexylidene[(ethyl)amino]acetonitrile
  • Cyclohexylidene[(butyl)amino]acetonitrile

Uniqueness

Cyclohexylidene[(propan-2-yl)amino]acetonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

CAS No.

73171-65-0

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-cyclohexylidene-2-(propan-2-ylamino)acetonitrile

InChI

InChI=1S/C11H18N2/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h9,13H,3-7H2,1-2H3

InChI Key

MJTQRHRFYCTFEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=C1CCCCC1)C#N

Origin of Product

United States

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